N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide
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Overview
Description
5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide . It’s a white crystalline powder with a melting point between 110.0-120.0°C .
Synthesis Analysis
5-Chlorothiophene-2-sulfonamide undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . It may also be used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes .Molecular Structure Analysis
The molecular formula of 5-Chlorothiophene-2-sulfonamide is C4H4ClNO2S2 . The SMILES string is NS(=O)(=O)c1ccc(Cl)s1 .Chemical Reactions Analysis
As mentioned earlier, 5-Chlorothiophene-2-sulfonamide can undergo Rh-catalyzed aerobic N-alkylation with benzyl alcohol .Physical And Chemical Properties Analysis
5-Chlorothiophene-2-sulfonamide is a white crystalline powder . It has a melting point between 110.0-120.0°C . The molecular weight is 197.66 .Scientific Research Applications
Sulfonamide Inhibitors of Carbonic Anhydrases
Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, which play pivotal roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Compounds exhibiting nanomolar inhibitory concentrations against CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII, have been reported, underscoring the potential of sulfonamide-based structures in the design of selective inhibitors for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Sulfonamide-based Materials
In materials science, the incorporation of sulfonamide groups into polymers has been explored for the development of colorless and transparent polyimide (PI) films. These films exhibit desirable thermal and mechanical properties, optical transparency, and solubility, which are crucial for high-performance electronic and optical applications (Jeon, Kwac, Kim, & Chang, 2022).
Sulfonamide Derivatives in Cancer Research
The investigation of sulfonamide derivatives for anticancer properties is another area of active research. Some sulfonamide compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The synthesis and evaluation of novel sulfonamide derivatives have led to the identification of compounds with significant in vitro anticancer activity, highlighting the versatility of sulfonamide scaffolds in drug discovery (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Safety and Hazards
properties
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-14-7-8-15(26-14)27(24,25)20-10-9-19-16(22)11-3-5-13(6-4-11)21-17(23)12-1-2-12/h3-8,12,20H,1-2,9-10H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGALYZHWKCMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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